molecular formula C20H16N2O B13130169 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile CAS No. 52236-45-0

3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile

Cat. No.: B13130169
CAS No.: 52236-45-0
M. Wt: 300.4 g/mol
InChI Key: UEAAJEKNAGKTKF-UHFFFAOYSA-N
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Description

3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is an anthracene derivative characterized by a central anthracene core (three fused benzene rings) with a ketone group at position 10 and two cyanoethyl substituents at position 8. The compound’s structure features a propanenitrile chain (-CH₂CH₂CN) and a 2-cyanoethyl group (-CH₂CH₂CN) attached to the anthracene backbone.

Properties

CAS No.

52236-45-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-[9-(2-cyanoethyl)-10-oxoanthracen-9-yl]propanenitrile

InChI

InChI=1S/C20H16N2O/c21-13-5-11-20(12-6-14-22)17-9-3-1-7-15(17)19(23)16-8-2-4-10-18(16)20/h1-4,7-10H,5-6,11-12H2

InChI Key

UEAAJEKNAGKTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CCC#N)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, which is subjected to a Friedel-Crafts acylation reaction to introduce the oxo group at the 10th position.

    Cyanoethylation: The intermediate product is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group at the 9th position.

    Propanenitrile Introduction: Finally, the compound is treated with a suitable nitrile reagent to introduce the propanenitrile group at the 3rd position.

Industrial Production Methods

Industrial production of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanoethyl and propanenitrile groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile has several applications in scientific research:

    Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.

    Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in anticancer and antimicrobial agents.

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile involves its interaction with molecular targets through various pathways:

    Photochemical Pathways: The compound absorbs light and undergoes photochemical reactions, generating reactive intermediates that can interact with biological molecules.

    Electronic Interactions: In organic electronics, the compound’s electronic properties facilitate charge transfer processes.

    Biological Pathways: In medicinal applications, the compound may interact with cellular targets, leading to cytotoxic effects in cancer cells or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared here with structurally related anthracene derivatives from the literature, specifically five isomers of 9-(E)-3-oxo-3-(pyridin-4-yl/furan-2-yl)prop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (23m, 23n, 23o, 23p, 23q) . Key differences and similarities are outlined below:

Structural Comparison

  • Core Structure : The target compound retains a simple anthracene backbone, whereas the compared isomers incorporate a dihydro-epipyrroloanthracene-dione framework fused with a maleimide ring.
  • Substituents: The target compound has two cyanoethyl groups, introducing strong electron-withdrawing character. The isomers feature enone linkages (prop-1-en-1-one) connecting anthracene to pyridinyl or furyl groups, with additional maleimide-derived lactam rings.
  • Functional Groups :
    • The target compound’s nitrile groups contrast with the isomers’ carbonyl groups (ketones and diones) and heteroaromatic rings (pyridine/furan).

Physical Properties

  • Melting Points: The isomers exhibit melting points ranging from 200–270°C, attributed to their rigid fused-ring systems and hydrogen-bonding capacity .

Spectral Data

  • IR Spectroscopy: The target compound would show strong nitrile stretches near 2240 cm⁻¹. The isomers display carbonyl stretches (1700–1750 cm⁻¹) from dione and enone groups, alongside pyridine/furan C–N/C–O vibrations .
  • NMR Spectroscopy: The isomers’ ¹H NMR spectra reveal deshielded vinyl protons (δ 6.5–8.5 ppm) from enone linkages and aromatic protons from pyridine/furan . The target compound’s aliphatic protons adjacent to nitriles would resonate at δ 2.5–3.5 ppm, with anthracene aromatic protons at δ 7.0–8.5 ppm.

Table 1: Comparative Analysis of Anthracene Derivatives

Compound Substituents Melting Point (°C) Key IR Features (cm⁻¹) Synthesis Method
Target Compound 2-Cyanoethyl, Propanenitrile Not reported ~2240 (C≡N) Likely cyanoethylation
23m Pyridin-4-yl, Maleimide 200–210 1705 (C=O), 1600 (C=N) Michael addition
23n Furan-2-yl, Maleimide 220–230 1710 (C=O), 1510 (C–O) Michael addition
23o Pyridin-4-yl, Maleimide 240–250 1700 (C=O), 1595 (C=N) Michael addition
23p Furan-2-yl, Maleimide 260–270 1720 (C=O), 1505 (C–O) Michael addition
23q Pyridin-4-yl, Maleimide 250–260 1695 (C=O), 1610 (C=N) Michael addition

Research Implications

The structural and functional contrasts highlight the target compound’s uniqueness:

  • Its nitrile-rich structure offers distinct reactivity (e.g., participation in click chemistry or coordination to metals) compared to the isomers’ carbonyl/heteroaromatic systems.
  • The isomers’ rigid fused-ring systems may enhance thermal stability, whereas the target compound’s flexibility could improve solubility in organic solvents.

Biological Activity

3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile can be represented as follows:

C19H16N2O\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}

This structure features an anthracene core with a cyanoethyl group and a propanenitrile moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • JAK Inhibition : It has been identified as a potent inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling of various cytokines involved in immune response and inflammation. This inhibition can potentially be harnessed for treating autoimmune diseases and inflammatory conditions .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This is likely due to its ability to modulate signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile:

Activity Effect Reference
JAK InhibitionHigh potency
Antioxidant ActivityReduces oxidative stress
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicitySelective toxicity to tumor cells

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on JAK Inhibition : A study published in Eur. J. Pharmacol. demonstrated that 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile effectively inhibited JAK-mediated signaling pathways, leading to reduced inflammation in animal models of arthritis .
  • Antioxidant Effects : Research published in Science indicated that the compound showed significant scavenging activity against free radicals, suggesting its potential use as a therapeutic agent in oxidative stress-related disorders .
  • Anticancer Research : A clinical trial reported in Cancer Genet. Cytogenet. highlighted the compound's ability to induce cell cycle arrest and apoptosis in resistant cancer cell lines, indicating its potential as a novel anticancer agent .

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